2-Methylthio-6-chloropurine riboside
CAS No.: 66212-83-7
Cat. No.: VC2885696
Molecular Formula: C11H13ClN4O4S
Molecular Weight: 332.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66212-83-7 |
|---|---|
| Molecular Formula | C11H13ClN4O4S |
| Molecular Weight | 332.76 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C11H13ClN4O4S/c1-21-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3/t4-,6-,7-,10-/m1/s1 |
| Standard InChI Key | OAMKRDXWXFNNRI-KQYNXXCUSA-N |
| Isomeric SMILES | CSC1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
| SMILES | CSC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O |
| Canonical SMILES | CSC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Methylthio-6-chloropurine riboside consists of a purine base fused to a ribose sugar. Key structural features include:
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Purine Modifications: A chlorine atom at position 6 and a methylthio group at position 2, which sterically and electronically alter the molecule’s interactions with enzymes .
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Ribose Configuration: The β-D-ribofuranose moiety ensures compatibility with enzymatic systems that process natural nucleosides .
Table 1: Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClN₄O₄S | |
| Molecular Weight | 332.76 g/mol | |
| Solubility | Soluble in DMSO, methanol | |
| UV Absorption (λ<sub>max</sub>) | 268 nm (in H₂O) |
The methylthio group enhances lipophilicity compared to unmodified purine ribosides, influencing membrane permeability and intracellular retention.
Synthetic Routes and Optimization
Stepwise Synthesis
The synthesis of 2-methylthio-6-chloropurine riboside involves sequential protection, functionalization, and deprotection steps :
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Starting Material: 2',3',5'-Tri-O-acetylinosine undergoes thiolation with Lawesson’s reagent to introduce the 6-thio group .
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Methylation: Treatment with methyl iodide (CH₃I) in DMF converts the 6-thio intermediate to 6-methylthiopurine riboside .
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Chlorination: Reaction with chlorine gas or sulfuryl chloride (SO₂Cl₂) substitutes the 6-methylthio group with chlorine .
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Deprotection: Acetyl groups on the ribose are removed using ammonium hydroxide, yielding the final product .
Critical Reaction Conditions
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Silylation: tert-Butyldimethylsilyl (TBDMS) groups protect the 2'-hydroxyl during phosphoramidite synthesis for oligonucleotide applications .
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Phosphoramidite Formation: Coupling with 2-cyanoethyl diisopropylchlorophosphoramidite enables solid-phase oligonucleotide synthesis .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
2-Methylthio-6-chloropurine riboside exhibits dual inhibitory effects:
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RNA Polymerase: Competes with ATP for binding to the polymerase active site, reducing transcriptional fidelity .
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Inosine-5’-Monophosphate Dehydrogenase (IMPDH): Blocks the conversion of IMP to XMP, a rate-limiting step in guanine nucleotide biosynthesis.
Applications in Nucleic Acid Research
Oligoribonucleotide Modification
This compound enables site-specific incorporation of modified nucleosides into RNA via post-synthetic aminolysis :
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Precursor Oligomers: Oligoribonucleotides containing 2-methylthio-6-chloropurine riboside are synthesized using phosphoramidite chemistry .
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Aminolysis: Treatment with primary amines (e.g., isopentenylamine) replaces the 6-chloro group with alkylamino moieties, generating hypermodified nucleosides like ms²i⁶A (2-methylthio-N⁶-isopentenyladenosine) .
Table 2: Key Modified Nucleosides Synthesized
| Modified Nucleoside | Biological Role | Reference |
|---|---|---|
| ms²i⁶A | tRNA anticodon stabilization | |
| ms²m⁶A | Regulation of translation |
Comparative Analysis with Structural Analogs
Functional Group Impact
The 2-methylthio and 6-chloro substitutions confer distinct biochemical properties compared to related compounds:
Table 3: Analog Comparison
| Compound | 2-Position | 6-Position | Key Activity |
|---|---|---|---|
| 6-Chloropurine Riboside | H | Cl | Antiviral |
| 2-Methylthio-6-methoxypurine | SMe | OMe | Altered enzyme specificity |
| 2-Chloro-6-methoxypurine | Cl | OMe | Hypoxanthine analog |
The 2-methylthio group in 2-methylthio-6-chloropurine riboside enhances affinity for sulfur-binding enzyme pockets, while the 6-chloro group impedes hydrolytic deamination .
Future Directions and Therapeutic Prospects
Targeted Drug Design
The compound’s ability to disrupt nucleotide metabolism warrants exploration in:
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Oncology: As a prodrug activated by tumor-specific enzymes .
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Antiparasitics: Exploiting purine auxotrophy in pathogens like Leishmania .
RNA-Targeted Therapies
Incorporating 2-methylthio-6-chloropurine riboside into antisense oligonucleotides could modulate RNA-protein interactions in diseases like spinal muscular atrophy .
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